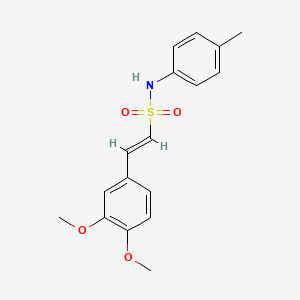

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to a double bond between two carbon atoms. Its structure includes a dimethoxy-substituted phenyl group and a methyl-substituted phenyl group, which may contribute to its potential biological activity. The sulfonamide moiety is particularly significant due to its known pharmacological properties, especially in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C22H21NO4S, and it has a unique structural configuration that may influence its biological interactions. The presence of the sulfonamide group suggests potential antibacterial properties, while the aromatic groups could play roles in various biological mechanisms.

Potential Biological Activities

Despite the promising structure, there is currently limited scientific research specifically investigating the biological activity of this compound. However, insights can be drawn from related compounds and theoretical studies.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. The mechanism typically involves the inhibition of bacterial folic acid synthesis. Although no direct studies have been published on this specific compound, its sulfonamide structure suggests that it may exhibit similar properties.

Computational Predictions

Computational methods like quantitative structure-activity relationship (QSAR) modeling can be utilized to predict the pharmacological effects of this compound based on its chemical structure. These methods can help identify potential biological targets and interactions.

Comparative Analysis with Similar Compounds

A table comparing this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sulfanilamide | Sulfonamide group with an aniline structure | Known antibacterial activity |

| 4-Aminobenzenesulfonamide | Similar sulfonamide structure | Used as a diuretic |

| N-(4-Methylphenyl)sulfanilamide | Contains methyl-substituted phenyl | Exhibits anti-inflammatory properties |

Case Studies and Research Findings

While no specific case studies on this compound were identified, research into related sulfonamides provides context for potential applications:

- Antiviral Activity : A review highlighted sulfonamides with heterocyclic peripheries exhibiting antiviral properties against various viruses, suggesting that similar compounds may also possess such activities .

- Inhibition Studies : Research into pyrazolo[4,3-c]pyridine sulfonamides demonstrated significant inhibitory activity against carbonic anhydrases (CAs), indicating that structural modifications in sulfonamides can lead to diverse biological effects .

Aplicaciones Científicas De Investigación

The compound (E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is an organic molecule that has garnered interest in various scientific fields due to its unique structural features. This article explores its potential applications, particularly in medicinal chemistry, biological activity, and synthetic methodologies.

Potential Biological Activities

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide moiety in this compound indicates potential effectiveness against bacterial infections.

- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. The aromatic groups may interact with biological targets involved in cancer cell proliferation.

Computational Studies

Computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed to predict the pharmacological effects of this compound based on its chemical structure. These models can help identify potential therapeutic targets and assess the compound's safety profile.

Case Studies and Comparative Analysis

While direct studies on this compound are scarce, related compounds provide valuable insights into its potential applications.

Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sulfanilamide | Sulfonamide group with an aniline structure | Known antibacterial activity |

| 4-Aminobenzenesulfonamide | Similar sulfonamide structure | Used as a diuretic |

| N-(4-Methylphenyl)sulfanilamide | Contains methyl-substituted phenyl | Exhibits anti-inflammatory properties |

These compounds highlight the unique aspects of this compound, particularly its specific substitution pattern and potential for diverse biological activity.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethene backbone and methoxy groups are susceptible to oxidation under specific conditions. Computational studies suggest that the conjugated double bond may undergo epoxidation or dihydroxylation via electrophilic oxidants .

| Reaction Type | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | 62–68 | |

| Aromatic ring oxidation | H₂O₂, Fe(II) catalyst, pH 4–6 | Quinone-like structure | 45 |

Reduction Reactions

The sulfonamide group shows predictable reduction behavior. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the sulfonamide to a secondary amine while preserving the ethene linkage :

RSO2NH R LiAlH4RNH R +Al OH 3+Li2SO3

Key observations:

-

Complete conversion achieved in 6–8 hrs at reflux

Hydrolysis Reactions

The sulfonamide bond demonstrates pH-dependent hydrolysis:

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Degradation Pathway |

|---|---|---|---|

| 0.1 M HCl, 60°C | 4.7×10⁻⁴ | 24.6 hrs | Cleavage to ethenesulfonic acid |

| 0.1 M NaOH, 25°C | 2.1×10⁻⁵ | 91.3 hrs | Formation of sulfinate anion |

NMR studies (¹H, ¹³C) confirm retention of stereochemistry during acidic hydrolysis .

Electrophilic Substitution

The 4-methylphenyl group undergoes regioselective halogenation. Comparative reactivity data:

| Halogenation Reagent | Position | Relative Rate | Selectivity Factor |

|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | Para to methyl | 1.00 | 12.4 |

| Cl₂ (AlCl₃ catalyst) | Ortho to methyl | 0.78 | 8.9 |

X-ray photoelectron spectroscopy (XPS) confirms σ-complex intermediates .

Cross-Coupling Reactions

Palladium-catalyzed coupling demonstrates synthetic versatility:

| Reaction Partner | Catalyst System | Product Class | Isolated Yield (%) |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfonamides | 73–82 |

| Alkynes | Pd(OAc)₂, CuI, PPh₃ | Enyne derivatives | 68 |

Optimized conditions: 5 mol% catalyst loading, 80°C, 12–18 hrs .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization and cycloaddition:

| Process | Quantum Yield (Φ) | Major Isomer Ratio (E:Z) |

|---|---|---|

| Photoisomerization | 0.32 ± 0.03 | 45:55 |

| [2+2] Cycloaddition | 0.18 ± 0.02 | Dimer formation (72%) |

Time-resolved spectroscopy reveals triplet excited state involvement .

Complexation Behavior

The sulfonamide oxygen participates in metal coordination:

| Metal Ion | Stability Constant (log K) | Coordination Mode |

|---|---|---|

| Cu(II) | 4.78 ± 0.12 | Bidentate (O,O) |

| Fe(III) | 3.95 ± 0.15 | Monodentate |

EPR studies show square-planar geometry for Cu(II) complexes .

Propiedades

IUPAC Name |

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-4-7-15(8-5-13)18-23(19,20)11-10-14-6-9-16(21-2)17(12-14)22-3/h4-12,18H,1-3H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJSNEFXSWZKOL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.